4-Benzylpiperazine-1-carboxylic acid butyl ester
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Overview
Description
4-Benzylpiperazine-1-carboxylic acid butyl ester is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by the presence of a benzyl group attached to the piperazine ring and a butyl ester functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzylpiperazine-1-carboxylic acid butyl ester typically involves the reaction of benzyl chloride with piperazine to form 1-benzylpiperazine. This intermediate is then reacted with butyl chloroformate to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Benzylpiperazine-1-carboxylic acid butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazines.
Scientific Research Applications
4-Benzylpiperazine-1-carboxylic acid butyl ester is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Used in the study of enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Benzylpiperazine-1-carboxylic acid butyl ester involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-Boc-piperazine: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group.
4-(4-Aminobenzyl)piperazine-1-carboxylic acid tert-butyl ester: Contains an amino group instead of a benzyl group
Uniqueness
4-Benzylpiperazine-1-carboxylic acid butyl ester is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .
Properties
Molecular Formula |
C16H24N2O2 |
---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
butyl 4-benzylpiperazine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O2/c1-2-3-13-20-16(19)18-11-9-17(10-12-18)14-15-7-5-4-6-8-15/h4-8H,2-3,9-14H2,1H3 |
InChI Key |
GZVCWEXQFYYQRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)N1CCN(CC1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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